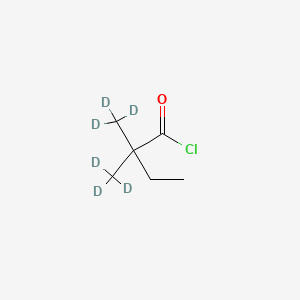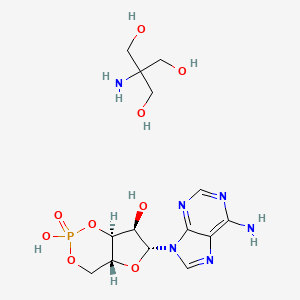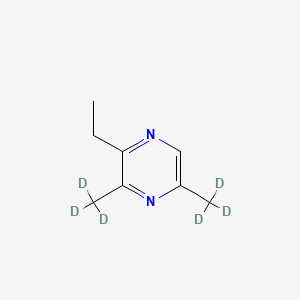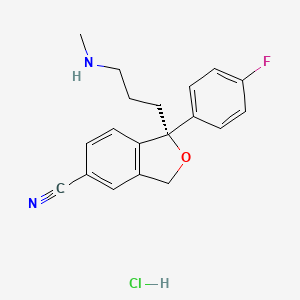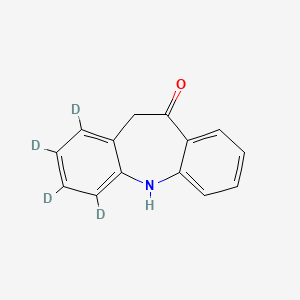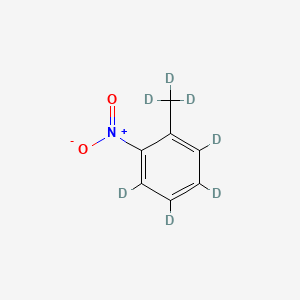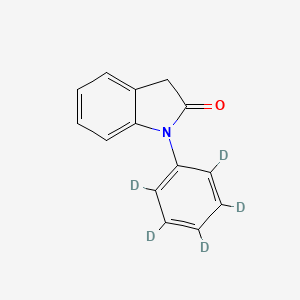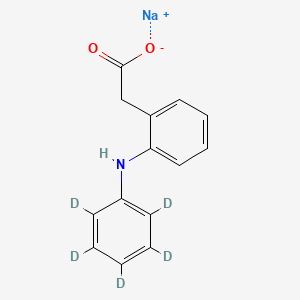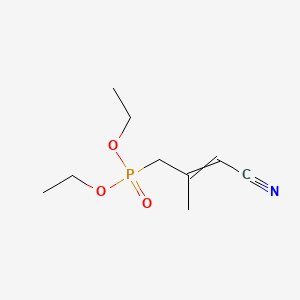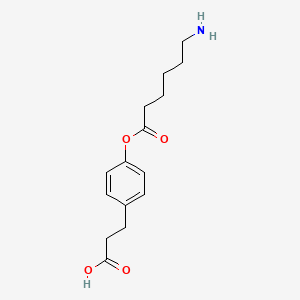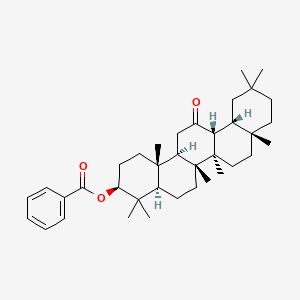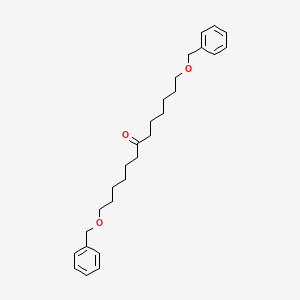
1,13-Bisbenzyloxy-7-tridecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Bisbenzyloxy-7-tridecanone, also known as 7-tridecanone, is a synthetic compound used in a variety of scientific research applications. It is a saturated aliphatic ketone with a molecular formula of C17H26O2, and is primarily used in the synthesis of organic molecules and in the study of biological processes. The compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1,13-Bisbenzyloxy-7-tridecanone is involved in various chemical synthesis and reaction studies. For instance, the radical-chain addition of aldehydes to alkenes using N-hydroxyphthalimide (NHPI) as a polarity-reversal catalyst involves the production of tridecanone derivatives (Tsujimoto et al., 2001). This demonstrates its potential in facilitating novel chemical reactions.
Transition Metal Ion Complex Studies
The compound has been utilized in studies involving transition metal ions. For example, research on hexadentate ligands, which include variants of 1,13-bisbenzyloxy-7-tridecanone, explores their complexation with different metal ions (Kim et al., 2000). This is significant in the field of coordination chemistry.
Synthesis and Antioxidant Properties
Research has been conducted on the synthesis of bis(3-amino-1-hydroxybenzyl)diselenide, which incorporates structural elements related to 1,13-bisbenzyloxy-7-tridecanone. These studies focus on their antioxidant properties and potential pharmaceutical applications (Yadav et al., 2023).
Ligand and Complex Formation Studies
The compound is instrumental in synthesizing novel ligands and their transition metal complexes. Investigations into chiral diazadiphosphacyclooctane ligands, which may include structures akin to 1,13-bisbenzyloxy-7-tridecanone, are examples of this application (Karasik et al., 2003).
Studies in Organic Chemistry and Catalysis
1,13-Bisbenzyloxy-7-tridecanone is relevant in organic chemistry research, including studies on molecular structures and catalysis. For instance, research on the conversion of tridecanoic acid in moth pheromone biosynthesis involves the use of related tridecanone compounds (Rodríguez et al., 2002).
Environmental and Biological Applications
The compound's derivatives are also studied in environmental science. For example, the investigation of secondary organic aerosol formation from reactions of tetradecene and ozone includes related tridecanone compounds (Tobias et al., 2000). Additionally, its derivatives are used in microbiology, like in the study of microbial degradation of methyl ketones, which includes 2-tridecanone (Forney et al., 1967).
Propriétés
IUPAC Name |
1,13-bis(phenylmethoxy)tridecan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c28-27(19-11-1-3-13-21-29-23-25-15-7-5-8-16-25)20-12-2-4-14-22-30-24-26-17-9-6-10-18-26/h5-10,15-18H,1-4,11-14,19-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRWCOBRUFZJGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCC(=O)CCCCCCOCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700710 |
Source


|
| Record name | 1,13-Bis(benzyloxy)tridecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,13-Bisbenzyloxy-7-tridecanone | |
CAS RN |
1217082-18-2 |
Source


|
| Record name | 1,13-Bis(benzyloxy)tridecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)
